molecular formula C10H10ClF4N B6171248 1-(2,6-difluorophenyl)-3,3-difluorocyclobutan-1-amine hydrochloride CAS No. 2731010-69-6

1-(2,6-difluorophenyl)-3,3-difluorocyclobutan-1-amine hydrochloride

Cat. No.: B6171248
CAS No.: 2731010-69-6
M. Wt: 255.6
InChI Key:
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Description

1-(2,6-Difluorophenyl)-3,3-difluorocyclobutan-1-amine hydrochloride is a synthetic organic compound characterized by the presence of a cyclobutane ring substituted with difluorophenyl and difluoroamine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-difluorophenyl)-3,3-difluorocyclobutan-1-amine hydrochloride typically involves multiple steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction involving suitable alkenes or alkynes under UV light or thermal conditions.

    Introduction of Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a difluorobenzene derivative and a suitable nucleophile.

    Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition step, advanced purification techniques such as recrystallization or chromatography, and stringent quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Difluorophenyl)-3,3-difluorocyclobutan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carbonyl or carboxyl derivatives.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, which may reduce any carbonyl groups present to alcohols.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the aromatic ring, where halogen atoms can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF for nucleophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield difluorophenyl ketones or carboxylic acids, while reduction could produce difluorophenyl alcohols.

Scientific Research Applications

1-(2,6-Difluorophenyl)-3,3-difluorocyclobutan-1-amine hydrochloride has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders due to its potential activity on neurotransmitter systems.

    Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used in studies investigating the effects of fluorinated compounds on biological systems, including enzyme inhibition and receptor binding studies.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 1-(2,6-difluorophenyl)-3,3-difluorocyclobutan-1-amine hydrochloride would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can enhance binding affinity and selectivity due to their electronegativity and ability to form strong hydrogen bonds.

Comparison with Similar Compounds

Similar Compounds

    1-(2,6-Difluorophenyl)-2-aminocyclobutane: Similar structure but lacks the additional fluorine atoms on the cyclobutane ring.

    1-(2,6-Difluorophenyl)-3-aminocyclobutane: Similar but with different positioning of the amine group.

    2,6-Difluorophenylhydrazine hydrochloride: Contains the difluorophenyl group but with a hydrazine moiety instead of a cyclobutane ring.

Uniqueness

1-(2,6-Difluorophenyl)-3,3-difluorocyclobutan-1-amine hydrochloride is unique due to the combination of a cyclobutane ring with multiple fluorine substitutions, which can significantly influence its chemical reactivity and biological activity. The presence of both aromatic and aliphatic fluorine atoms can enhance its stability and binding interactions in various applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

CAS No.

2731010-69-6

Molecular Formula

C10H10ClF4N

Molecular Weight

255.6

Purity

95

Origin of Product

United States

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